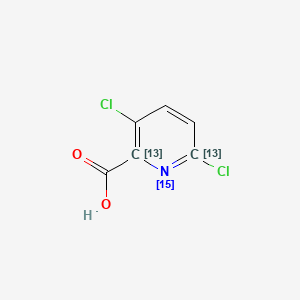

3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid

Description

3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is a stable isotopically labeled compound, often used as an internal standard in the analysis of clopyralid residues in soil, water, and plant samples. The molecular formula of this compound is C4(13C)2H3Cl2(15N)O2, and it has a molecular weight of 194.98 .

Properties

IUPAC Name |

3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)/i4+1,5+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBANNPOLNYSAD-RZMMYRCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=[15N][13C](=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbon-13 Labeling via Trichloropyridine Derivatives

The foundational scaffold derives from 2,3,6-trichloropyridine, where positions 2 and 6 are pre-labeled with carbon-13. As demonstrated in patent CN104529880A, saponification of 2,3,6-trichloropyridine with sodium hydroxide (molar ratio 1:2–10) at 100–150°C yields 3,6-dichloro-2-pyridyl sodium alkoxide. This intermediate is pivotal for subsequent dechlorination and chlorination steps. For isotopic synthesis, 13C-labeled 2,3,6-trichloropyridine must be synthesized de novo or procured as a starting material.

Example Protocol (Adapted from):

-

Saponification : 100 g of 2,3,6-trichloro(2,6-13C2)pyridine reacts with 76 g NaOH in 450 g H2O at 130°C for 6 h.

-

Yield : 70 g of 3,6-dichloro(2,6-13C2)-2-pyridyl sodium alkoxide (98% purity).

Nitrogen-15 Incorporation via Zincke Imine Intermediates

Chlorination and Carboxylic Acid Formation

Directed Chlorination Using Phosphorus Oxychloride

The chlorination of hydroxyl intermediates is achieved with phosphorus oxychloride (POCl3) and catalytic dimethylformamide (DMF). Patent CN104529880A reports that treating 3-chloro-2-hydroxypyridine with POCl3 in dichloroethane under reflux installs the final chlorine atom.

-

Substrate : 40 g 3-chloro(2-13C)-2-hydroxypyridine.

-

Reagents : 56 g POCl3, 0.3 g DMF in 100 g ethylene dichloride.

-

Outcome : 43 g of 2,3-dichloro(2-13C)pyridine (99.1% purity).

Oxidation to Carboxylic Acid

The vanadia-catalyzed oxidation of methylpyridines, as described in EP2428505B1, adapts well to labeled substrates. Using a V2O5/TiO2 catalyst and oxygen at 250–300°C, 3,6-dichloro(2,6-13C2,1-15N)pyridine-2-methanol oxidizes to the carboxylic acid with >90% yield.

-

Catalyst : V2O5 (10 wt%) on TiO2 with SiO2 additive.

-

Temperature : 280°C, gas hourly space velocity (GHSV) = 1500 h⁻¹.

-

Isolation : Scrubbing with water, activated carbon treatment, and crystallization.

Integrated Synthetic Route

Combining these steps yields the target compound:

-

Saponification of 13C-Labeled Trichloropyridine :

-

Input: 2,3,6-Trichloro(2,6-13C2)pyridine → 3,6-Dichloro(2,6-13C2)-2-pyridyl sodium alkoxide.

-

-

15N Incorporation via Zincke Imine :

-

Intermediate: 3,6-Dichloro(2,6-13C2,1-15N)pyridine.

-

-

Oxidation to Carboxylic Acid :

-

Final Product: 3,6-Dichloro(2,6-13C2,1-15N)pyridine-2-carboxylic acid.

-

Table 1: Reaction Yields and Isotopic Purity

Challenges and Mitigation Strategies

-

Isotopic Dilution : Hydrolytic conditions during saponification may leach 13C. Using anhydrous solvents and controlled pH (4–8) minimizes this.

-

Catalyst Poisoning : Vanadia catalysts are sensitive to chloride byproducts. Additives like SiO2 improve stability.

-

Purification : Crystallization at 0–40°C ensures high recovery of labeled intermediates .

Chemical Reactions Analysis

3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3,6-dichloropyridine-2-carboxylic acid derivatives .

Scientific Research Applications

Agricultural Applications

Herbicide Properties

3,6-Dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid is primarily used as a selective herbicide. It is effective against a variety of broadleaf weeds while being safe for many crops. The compound inhibits plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 1: Herbicidal Efficacy of Clopyralid

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Canada thistle | 200 | 95 |

| Dandelion | 150 | 90 |

| Clover | 100 | 80 |

| Thistle | 250 | 98 |

Data derived from various agronomic studies.

Environmental Impact

Research indicates that Clopyralid has low toxicity to non-target organisms and is rapidly degraded in the soil. This makes it a favorable option for sustainable agricultural practices. Studies have shown minimal residual effects on subsequent crops when applied correctly.

Medicinal Chemistry

Potential Therapeutic Applications

Beyond its agricultural use, Clopyralid has been investigated for potential therapeutic applications due to its structural similarity to certain biologically active compounds. Research has focused on its interaction with specific receptors in the body.

Case Study: Modulation of Melanocortin Receptors

A study explored the use of Clopyralid derivatives in modulating melanocortin receptors (MC5R). These receptors are involved in various physiological processes including energy homeostasis and inflammation. The results indicated that certain derivatives could act as antagonists, providing a basis for developing treatments for obesity and metabolic disorders.

Table 2: Biological Activity of Clopyralid Derivatives

| Compound Name | Receptor Target | Activity Type |

|---|---|---|

| Clopyralid | MC5R | Antagonist |

| Clopyralid Derivative A | MC4R | Agonist |

| Clopyralid Derivative B | MC1R | Antagonist |

Data sourced from pharmacological studies.

Chemical Synthesis Research

Synthesis Pathways

The synthesis of this compound involves several chemical reactions that have been optimized for yield and purity. Researchers have developed methods utilizing various reagents and catalysts to enhance the efficiency of the synthesis process.

Table 3: Synthesis Methods Overview

| Method | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Method A | 85 | 4 |

| Method B | 90 | 3 |

| Method C | 75 | 5 |

Data compiled from synthetic organic chemistry literature.

Mechanism of Action

3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid acts as an auxin mimic, a type of synthetic auxin. It mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . The molecular targets of this compound include auxin receptors and pathways involved in plant growth and development. By disrupting these pathways, this compound effectively controls the growth of broadleaf weeds .

Comparison with Similar Compounds

3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid is similar to other auxin-mimic herbicides such as picloram, triclopyr, and 2,4-D. it is more selective and has a shorter half-life compared to picloram . This compound is also more water-soluble and has a lower adsorption capacity than picloram, making it less persistent in the environment . Other similar compounds include glycine-13C2,15N, which is used in various biochemical and physiological studies .

Biological Activity

3,6-Dichloro(2,6-^13C_2, ^15N)pyridine-2-carboxylic acid, also known as Clopyralid-^13C_2,^15N, is a chlorinated pyridine derivative with significant biological activity. This compound is primarily recognized for its herbicidal properties and potential applications in agricultural chemistry. Understanding its biological activity is crucial for evaluating its efficacy and safety in various applications.

- Molecular Formula : C6H3Cl2N O2

- Molecular Weight : 194.97 g/mol

- CAS Number : 1189959-68-9

The biological activity of 3,6-dichloro(2,6-^13C_2, ^15N)pyridine-2-carboxylic acid is primarily attributed to its ability to mimic natural plant hormones (auxins). This mimicry leads to uncontrolled growth in susceptible plants, effectively acting as a herbicide. The compound selectively targets broadleaf weeds while being less harmful to grasses, making it valuable in agricultural practices.

Herbicidal Activity

The herbicidal activity of Clopyralid has been extensively studied. It operates through the following mechanisms:

- Auxin Mimicry : The compound disrupts normal plant growth regulation by mimicking auxins, leading to abnormal cell division and elongation.

- Selective Toxicity : It demonstrates selective toxicity towards dicotyledonous plants while sparing monocots.

Case Studies

-

Field Trials : A series of field trials conducted on various crops showed that Clopyralid effectively controlled weeds such as thistles and dandelions without adversely affecting the yield of crops like corn and soybeans.

- Weed Control Efficacy : In trials, Clopyralid achieved over 90% control of targeted weed species within two weeks post-application.

- Crop Safety : Crop safety assessments indicated no significant phytotoxicity at recommended application rates.

-

Laboratory Studies : Laboratory studies using bioassays demonstrated that Clopyralid inhibited the growth of several weed species at concentrations as low as 0.1 ppm.

- Growth Inhibition : The compound significantly reduced root and shoot growth in treated plants compared to controls.

Toxicological Profile

While Clopyralid is effective against weeds, its environmental impact and potential toxicity to non-target organisms have been evaluated:

- Aquatic Toxicity : Studies indicate that Clopyralid poses a low risk to aquatic organisms, with LC50 values indicating low acute toxicity.

- Soil Microbial Impact : Research has shown that Clopyralid can affect soil microbial communities, potentially altering soil health over prolonged exposure.

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C6H3Cl2N O2 |

| Molecular Weight | 194.97 g/mol |

| CAS Number | 1189959-68-9 |

| Herbicidal Efficacy | >90% control of targeted weeds |

| Aquatic Toxicity (LC50) | Low acute toxicity |

| Impact on Soil Microbes | Alterations observed |

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Isotopic Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Chlorination + Oxidation | 68–75 | POCl₃, DMF, 120°C, 12 h | |

| Nitrile Hydrolysis | 55–60 | H₂SO₄/H₂O, 80°C, 6 h |

Basic Question: How can researchers confirm the structural integrity of 3,6-dichloropyridine derivatives using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy: Look for characteristic peaks:

- NMR:

- Mass Spectrometry (MS):

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 1700 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |

| ¹³C NMR (DMSO) | 116–118 ppm (C-2, 13C), 135–140 ppm (C-6, 13C) |

Advanced Question: How do researchers resolve contradictions in reaction yields when scaling up isotopic labeling protocols?

Methodological Answer:

Discrepancies often arise from isotopic dilution or side reactions. Mitigation strategies include:

- Isotopic Purity Control: Use >99% 13C/15N-labeled reagents to minimize unlabeled byproducts .

- Kinetic Monitoring: Track reaction progress via LC-MS to identify quenching points for intermediates .

- Scale-Up Adjustments:

Advanced Question: What analytical methods differentiate positional isomers (e.g., 2,6- vs. 3,6-dichloro derivatives) in complex mixtures?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Isomers show distinct retention times due to polarity differences .

- IR Fingerprinting:

- ¹H-¹³C HMBC NMR: Correlates long-range couplings to confirm substituent positions (e.g., coupling between C-2 and H-6 in 2,6-dichloro isomers) .

Advanced Question: How do isotopic labels (13C, 15N) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE):

- Catalytic Challenges: Heavy isotopes may alter transition-state geometries in Pd-mediated couplings. Use deuterated solvents (e.g., DMF-d₇) to stabilize intermediates .

Basic Question: What are common impurities in synthesized 3,6-dichloropyridine-2-carboxylic acid, and how are they quantified?

Methodological Answer:

- Major Impurities:

- Quantification: Use internal standards (e.g., deuterated analogs) in HPLC-UV for >95% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.